Barnidipine Hydrochloride
Description
Overview of Barnidipine (B1667753) Hydrochloride as a Dihydropyridine (B1217469) Calcium Antagonist
Barnidipine hydrochloride functions as a dihydropyridine (DHP) calcium channel blocker. nih.gov Its primary mechanism of action involves the selective inhibition of L-type voltage-dependent calcium channels, predominantly in vascular smooth muscle cells. patsnap.com This action prevents the influx of calcium ions into these cells, leading to vasodilation and a subsequent reduction in peripheral vascular resistance. nih.govpatsnap.com
A key feature of barnidipine is its high lipophilicity, which contributes to its slow onset and long duration of action. nih.govpatsnap.com This property allows for a gradual and sustained therapeutic effect. The molecule contains two chiral centers, resulting in four possible enantiomers. The clinically utilized form is the (3'S, 4S) single optical isomer, which is the most potent and longest-acting of the four. nih.govdrugbank.com This stereochemical purity may contribute to a high degree of pharmacological selectivity. nih.gov
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Description |
| Chemical Name | (3'S,4S)-1-benzyl-3-pyrrolidinyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride nih.gov |
| Molecular Formula | C₂₇H₃₀ClN₃O₆ nih.gov |
| Molecular Weight | 528.0 g/mol nih.gov |
| Mechanism of Action | Selective antagonist of L-type calcium channels selleckchem.com |
| Key Feature | High lipophilicity leading to a slow onset and long duration of action nih.govpatsnap.com |
| Stereochemistry | Active form is the single (3'S, 4S) enantiomer nih.govdrugbank.com |
Historical Context of this compound Development and Research
This compound was developed by Yamanouchi Pharmaceutical, now Astellas Pharma. chemicalbook.com Early research focused on its potential as a long-acting antihypertensive agent. tandfonline.com Studies in the 1990s began to delineate its pharmacokinetic and metabolic pathways in various species, including humans. tandfonline.comtandfonline.com These initial investigations highlighted its extensive first-pass metabolism and the identification of its major metabolites. tandfonline.com The development of a sustained-release formulation was a significant step, aiming to optimize its pharmacokinetic profile for once-daily administration. tandfonline.com
Significance of this compound in Cardiovascular Pharmacology Research
This compound holds considerable significance in cardiovascular pharmacology due to its distinct properties that differentiate it from other calcium channel blockers. Its high vascular selectivity means it effectively lowers blood pressure without significantly affecting cardiac contractility, thus avoiding reflex tachycardia, a common side effect of some other vasodilators. tandfonline.com
Research has demonstrated its efficacy in reducing both systolic and diastolic blood pressure. Comparative studies have shown its antihypertensive efficacy to be equivalent to other calcium antagonists like amlodipine (B1666008) and nitrendipine, but with a potentially more favorable side-effect profile. nih.govdrugbank.com Its metabolic neutrality is another area of research interest, as studies indicate it does not negatively impact serum lipid profiles, glucose levels, or blood electrolytes. drugbank.comgeneesmiddeleninformatiebank.nl
Table 2: Key Research Findings on this compound
| Research Area | Key Findings |
| Vascular Selectivity | High affinity for L-type calcium channels in vascular smooth muscle, leading to vasodilation with minimal cardiac effects. tandfonline.com |
| Hemodynamic Effects | Reduces peripheral vascular resistance and lowers blood pressure without causing reflex tachycardia. nih.gov |
| Metabolic Profile | Does not adversely affect serum lipids, glucose, or electrolytes. drugbank.comgeneesmiddeleninformatiebank.nl |
| Comparative Efficacy | Demonstrates antihypertensive efficacy comparable to other calcium channel blockers like amlodipine and nitrendipine. nih.govdrugbank.com |
Scope and Objectives of Academic Research on this compound
The scope of academic research on this compound is multifaceted, extending from fundamental pharmacology to clinical applications. A primary objective has been to fully elucidate its mechanism of action at the molecular level, including its interaction with the L-type calcium channel subunits. nih.gov Another significant area of investigation is its metabolism, primarily mediated by the CYP3A isoenzyme family, and the characterization of its pharmacologically inactive metabolites. drugbank.comnih.gov
Current and future research endeavors continue to explore its potential benefits in specific patient populations. For instance, its effects on renal function, including the dilation of afferent arterioles in the kidneys which increases renal blood flow, is an area of ongoing interest. patsnap.com Furthermore, research into its long-term effects on cardiovascular morbidity and mortality remains a relevant objective. geneesmiddeleninformatiebank.nl The synthesis and characterization of impurities during its manufacturing process are also crucial for quality control and are a subject of academic study. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPUKIZUCIZEY-YSCHMLPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048654 | |
| Record name | Barnidipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104757-53-1 | |
| Record name | Barnidipine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104757-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barnidipine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104757531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barnidipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(3'S,4S)-Methyl 1-(phenylmethyl)-3-pyrrolidinyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BARNIDIPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LZ6R3AEM1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Stereochemical Aspects of Barnidipine Hydrochloride
Stereoisomeric Forms and Chiral Centers of Barnidipine (B1667753) Hydrochloride
The molecular structure of barnidipine contains two chiral centers, which gives rise to the possibility of four different stereoisomers (two pairs of enantiomers). tandfonline.comnih.govdrugbank.comnih.gov A chiral center is a carbon atom that is attached to four different types of atoms or groups of atoms, resulting in "handedness" in the molecule.
The two chiral centers in barnidipine are located at:
The C4 position of the 1,4-dihydropyridine (B1200194) ring.
The C3' position of the pyrrolidine (B122466) ring. nih.gov
The chemical name for barnidipine hydrochloride, (+)-(3'S, 4S)-3-(1'-benzyl-3'-pyrrolidinyl) methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride, explicitly defines the absolute configuration at these two centers. tandfonline.comnih.govdrugbank.com The drug product consists solely of this (3'S, 4S) isomer. nih.gov The other possible stereoisomers are the (3'R, 4R), (3'S, 4R), and (3'R, 4S) forms. The (3'S, 4S) and (3'R, 4R) isomers are enantiomers of each other, while the other pairs are diastereomers. nih.govtru.ca
| Feature | Description |
|---|---|
| Number of Chiral Centers | 2 |
| Location of Chiral Centers | C4 of the dihydropyridine (B1217469) ring; C3' of the pyrrolidine ring |
| Total Possible Stereoisomers | 4 |
| Clinically Used Isomer | (3'S, 4S) configuration |
Pharmacological Significance of the (3'S, 4S) Optical Configuration
The decision to develop barnidipine as a single enantiomer is based on detailed pharmacological studies demonstrating the superior activity of the (3'S, 4S) configuration. tandfonline.comnih.gov Research has shown that this specific isomer is the most potent and longest-acting of the four possible enantiomers. nih.govdrugbank.comnih.govdrugbank.com
The pharmacological activity of barnidipine is derived from its ability to block L-type calcium channels, primarily in the smooth muscle cells of the vascular wall. nih.govpatsnap.com The (3'S, 4S) isomer exhibits a very high affinity for these channels. tandfonline.comdrugbank.com Studies measuring the inhibition of [3H]nitrendipine binding to L-type calcium channels in rat brain cortex membranes revealed a high affinity for barnidipine, with a Ki (inhibition constant) value of 0.21 nmol/l. nih.govdrugbank.com This high affinity contributes to its potent vasodilatory effects. tandfonline.com
Furthermore, the (3'S, 4S) isomer provides a desirable pharmacological profile characterized by high vasoselectivity, meaning it acts preferentially on the blood vessels with minimal effect on heart muscle (lack of negative inotropic activity). tandfonline.comnih.govdrugbank.com The molecule's high lipophilicity, with an octanol/water partition coefficient of approximately 2000, is responsible for its slow onset and long duration of action. tandfonline.comnih.gov This allows the drug to accumulate in the cell membrane and access its target receptor slowly, contributing to a sustained effect. nih.gov
Enantiomeric Purity and its Impact on Pharmacological Selectivity
This compound is a stereochemically pure enantiomer, a characteristic that distinguishes it from many other calcium antagonists which are racemates (a 1:1 mixture of two enantiomers). nih.govtandfonline.comdrugbank.com The use of a single, active isomer is believed to confer a high degree of pharmacological selectivity. tandfonline.comdrugbank.comnih.gov
In racemic drugs, one enantiomer (the eutomer) is often responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to undesirable side effects. wikipedia.org For instance, in the case of the dihydropyridine amlodipine (B1666008), only the S-enantiomer possesses the intended vasodilating properties. mdpi.com
By isolating only the most potent and longest-acting isomer, the (3'S, 4S) form, the pharmacological action of barnidipine is made more specific and predictable. tandfonline.comnih.gov This approach avoids any potential confounding interactions or adverse effects that could arise from the other, less active stereoisomers. nih.gov The manufacturing process for barnidipine is therefore complex, requiring specific steps to resolve the mixture of stereoisomers to ensure the final product is enantiomerically pure. google.commdpi.com This commitment to enantiomeric purity underscores its importance in achieving the desired pharmacological selectivity and therapeutic profile of the drug. drugbank.comnih.gov
| Characteristic | Single Enantiomer (e.g., Barnidipine) | Racemic Mixture (Many other Ca-Antagonists) |
|---|---|---|
| Composition | Consists of a single, active stereoisomer. nih.gov | Contains a 1:1 mixture of enantiomers. drugbank.com |
| Pharmacological Action | More specific and predictable. tandfonline.com | Can be complex due to different activities of each enantiomer. wikipedia.org |
| Selectivity | Offers a high degree of pharmacological selectivity. drugbank.comnih.gov | May be lower due to the presence of a less active or inactive isomer. |
| Potential for Side Effects | Reduced potential for side effects from other isomers. nih.gov | The distomer may contribute to unwanted effects. wikipedia.org |
Mechanism of Action and Pharmacodynamics of Barnidipine Hydrochloride
Selective Inhibition of L-type Voltage-Operated Calcium Channels
Barnidipine (B1667753) hydrochloride's primary mechanism of action is the selective inhibition of L-type voltage-operated calcium channels, which are crucial in regulating the contraction of vascular smooth muscle cells. drugbank.compatsnap.com This selectivity for vascular smooth muscle over cardiac myocytes minimizes its effects on heart contractility. patsnap.com
Interaction with Alpha 1-C Subunit of Calcium Channels
Barnidipine exhibits a high affinity for the L-type calcium channels, specifically interacting with the alpha 1-C (Cav1.2) subunit, which forms the pore of the channel. drugbank.comdrugbank.comuniprot.orguniprot.org Research indicates that barnidipine, like other dihydropyridines, is predicted to bind to a receptor site located within the channel's alpha 1-C subunit. drugbank.com Studies involving photoaffinity labeling with dihydropyridine (B1217469) probes suggest that the binding site is formed by the close proximity of two regions of the alpha 1 subunit sequence, specifically in domains III and IV. nih.gov One key region is located in the loop between segments S5 and S6 in domain III, which is believed to contribute to the formation of the transmembrane pore. nih.gov Another interaction point is within the transmembrane segment S6 of domain IV. nih.gov
Barnidipine's high affinity is demonstrated by its low inhibition constant (Ki) of 0.21 nmol/L for [3H]nitrendipine binding sites. nih.govtandfonline.com Furthermore, it is suggested that barnidipine has a higher affinity for the inactivated state of the calcium channel. drugbank.comnih.gov This voltage-dependent interaction means that barnidipine is more effective in depolarized, or more active, vascular smooth muscle cells. nih.gov
Cellular Mechanisms of Calcium Ion Influx Modulation in Smooth Muscle Cells
At the cellular level, the influx of extracellular calcium ions through L-type calcium channels is a critical step in initiating the contraction of vascular smooth muscle cells. patsnap.com Barnidipine hydrochloride directly opposes this process by blocking these channels, thereby preventing the influx of calcium. patsnap.com This inhibition of calcium influx leads to the relaxation of vascular smooth muscle cells. patsnap.com
Patch-clamp studies have provided quantitative data on barnidipine's ability to modulate calcium ion influx. In rat vascular smooth muscle cells, barnidipine demonstrated potent, voltage-dependent inhibition of Ca2+ currents. The concentration required to inhibit 50% of the current (IC50) was found to be similar in both aortic rings and cultured vascular smooth muscle cells (A7r5 cells), highlighting its direct action on these cells. nih.gov In depolarizing conditions, barnidipine was shown to be more effective than nifedipine (B1678770) in reducing calcium currents in these cells. nih.gov
| Cell Type | Holding Potential | Barnidipine EC50 | Nifedipine EC50 |
| Rat Ventricular Cardiomyocytes | -80 mV | 80 nM | 130 nM |
| Rat Ventricular Cardiomyocytes | -40 mV | 6 nM | 18 nM |
EC50 values represent the concentration of the drug that causes a half-maximal reduction of the L-type Ca2+ current. nih.gov
Molecular and Cellular Basis of Vasodilation
The vasodilatory effect of this compound is a direct consequence of its ability to modulate calcium ion influx in vascular smooth muscle cells, leading to a reduction in peripheral vascular resistance.
Reduction of Peripheral Vascular Resistance
By inhibiting the influx of calcium into vascular smooth muscle cells, this compound effectively reduces the tonic state of contraction in these cells. patsnap.com This leads to the relaxation and widening of the blood vessels, a process known as vasodilation. patsnap.com The vasodilation of arterioles, the primary resistance vessels in the circulatory system, results in a significant decrease in total peripheral vascular resistance. researchgate.net This reduction in resistance is the principal mechanism behind barnidipine's antihypertensive effect. patsnap.comresearchgate.net The high lipophilicity of barnidipine contributes to its slow onset and long duration of action, allowing for sustained vasodilation and blood pressure control. patsnap.comnih.gov
Inhibition of Contractile Proteins in Vascular Smooth Muscle Cells
The contraction of vascular smooth muscle is initiated by a calcium-dependent signaling cascade. The influx of calcium ions leads to their binding with the protein calmodulin. This calcium-calmodulin complex then activates myosin light chain kinase (MLCK). frontiersin.org Activated MLCK phosphorylates the regulatory light chain of myosin II, which in turn enables the interaction between myosin and actin, the two major contractile proteins, resulting in muscle contraction. drugbank.comnih.gov
This compound, by blocking the initial influx of calcium, effectively inhibits this entire downstream cascade. drugbank.com By preventing the rise in intracellular calcium concentration, it precludes the activation of calmodulin and subsequently MLCK. This leads to a decrease in the phosphorylation of the myosin light chain, thereby inhibiting the interaction of contractile proteins and promoting muscle relaxation and vasodilation. drugbank.com
Cardiovascular Pharmacodynamic Profile
The pharmacodynamic profile of this compound is characterized by its potent antihypertensive effects, which are a direct result of its vasodilatory action. A key feature of its cardiovascular profile is the lack of reflex tachycardia, a common side effect with some other dihydropyridine calcium channel blockers. nih.govtandfonline.com This is attributed to its slow onset of action, which does not trigger a significant compensatory increase in heart rate. nih.gov
Clinical studies have demonstrated the efficacy of barnidipine in lowering blood pressure in patients with essential hypertension. nih.gov In a study involving 20,275 patients, barnidipine therapy resulted in a clinically meaningful decrease in both systolic and diastolic blood pressure over a 3-month period. nih.gov
| Parameter | Patients ≤55 years | Patients >55 years |
| Baseline Mean Pulse Pressure | 63.3 mmHg | 68.1 mmHg |
| Mean Change in Pulse Pressure after ~3 months | -8.7 mmHg | -10.8 mmHg |
| Mean Heart Rate Change (10 mg dose) | -2.2 bpm | -1.4 bpm |
| Mean Heart Rate Change (20 mg dose) | -3.1 bpm | -2.0 bpm |
Data from the BArnidipine real-life Safety and tolerability In Chronic HyperTension (BASIC-HT) study. nih.gov
Furthermore, barnidipine has been shown to have neutral effects on lipid profiles, glucose homeostasis, and renal function. nih.gov Studies in animal models have also indicated that barnidipine can increase renal blood flow by dilating the afferent arterioles in the kidneys, which may contribute to its blood pressure-lowering effect. patsnap.com In a study comparing barnidipine with lercanidipine (B1674757) in hypertensive, type 2 diabetic patients with left ventricular hypertrophy, barnidipine in combination with losartan (B1675146) showed a greater reduction in left ventricular mass index and interventricular septal thickness. researchgate.net
Influence of Lipophilicity on Pharmacodynamic Characteristics
Barnidipine is a highly lipophilic, or fat-soluble, molecule. drugbank.compatsnap.comtandfonline.com This property is a critical determinant of its pharmacodynamic behavior, particularly its slow onset and long duration of action. drugbank.compatsnap.comtandfonline.comtandfonline.com The octanol/water partition coefficient, a measure of lipophilicity, for barnidipine is approximately 2000. drugbank.comtandfonline.com
This high lipophilicity allows the drug to readily accumulate in the lipid membranes of cells, which act as a depot. patsnap.comtandfonline.comtandfonline.com From this membrane depot, barnidipine is slowly released to its target L-type calcium channels. patsnap.comtandfonline.comtandfonline.com This gradual process of diffusion to the receptor site accounts for the slow, controlled onset of its vasodilatory effect, which in turn prevents reflex tachycardia. tandfonline.comtandfonline.com The slow release from the membrane also ensures a sustained and long-lasting binding to the calcium channels, allowing for effective 24-hour blood pressure control with once-daily administration. drugbank.compatsnap.comtandfonline.com
Effects on Renal Hemodynamics and Natriuresis
Barnidipine has been shown to exert favorable effects on renal function, which contributes to its antihypertensive efficacy. patsnap.com It produces a diuretic effect and can decrease renal vascular resistance. nih.govresearchgate.net In conscious, spontaneously hypertensive rat models, barnidipine produced a dose-dependent increase in urinary volume. nih.govresearchgate.net
The drug promotes natriuresis, which is the excretion of sodium in the urine. patsnap.comresearchgate.net One study in patients with essential hypertension found that barnidipine administration for seven days led to a significant increase in urinary sodium excretion, resulting in a negative cumulative sodium balance. researchgate.net This effect was evident from the first day of treatment. researchgate.net
Table 2: Natriuretic Effect of Barnidipine After 7 Days of Treatment
| Parameter | Measurement |
|---|---|
| Urinary Sodium Excretion (Day 1) | Increased from 41 ± 3 mEq/day to 59 ± 3 mEq/day |
| Cumulative Sodium Balance | -47 ± 19 mEq |
Data from a study on the natriuretic effect of barnidipine in patients with essential hypertension. researchgate.net
The mechanisms underlying these renal effects include the dilation of afferent arterioles in the kidneys, which increases renal blood flow. patsnap.com While the exact tubular effects are being explored, the same study noted that plasma levels of aldosterone did not change significantly, suggesting the natriuretic effect may be independent of this hormone. researchgate.net These renal actions, combined with systemic vasodilation, make barnidipine an effective agent for managing hypertension. patsnap.comnih.gov
Pharmacokinetics and Biotransformation of Barnidipine Hydrochloride
Absorption Characteristics and Absolute Bioavailability
Following oral administration, barnidipine (B1667753) hydrochloride is well absorbed from the gastrointestinal tract tandfonline.com. However, it undergoes extensive first-pass metabolism in the liver, which significantly limits its systemic availability drugbank.comnih.gov. Consequently, the absolute bioavailability of barnidipine is very low, estimated to be approximately 1.1% drugbank.comnih.gov.
Peak plasma concentrations (Cmax) are typically reached within 5 to 6 hours after oral administration of a 20 mg dose drugbank.comnih.gov. Studies have shown that after a single, modified-release 10 mg dose, the peak plasma concentration was approximately 0.48 µg/L, with an area under the curve (AUC) of 2.85 µg/L·h drugbank.comnih.gov. Plasma concentrations of the drug can exhibit variability among individuals drugbank.comnih.gov.
Table 1: Pharmacokinetic Parameters of Barnidipine Hydrochloride
| Parameter | Value | Note |
|---|---|---|
| Absolute Bioavailability | ~1.1% | Due to extensive first-pass hepatic metabolism drugbank.comnih.gov. |
| Time to Peak Plasma Concentration (Tmax) | 5 - 6 hours | Following a 20 mg oral dose drugbank.comnih.gov. |
| Peak Plasma Concentration (Cmax) | ~0.48 µg/L | After a single 10 mg modified-release dose drugbank.comnih.gov. |
| Area Under the Curve (AUC) | ~2.85 µg/L·h | After a single 10 mg modified-release dose drugbank.comnih.gov. |
The intake of food has been studied for its potential effects on the absorption of barnidipine. Research involving repeated administration of 20 mg of barnidipine to healthy individuals demonstrated that the presence of food did not result in a statistically significant effect on the area under the curve (AUC), the peak plasma concentration (Cmax), or the half-life of the drug drugbank.com. This suggests that the absorption profile of this compound is not significantly altered by concomitant food intake.
Distribution Dynamics
Following absorption, barnidipine is distributed throughout the body. Preclinical studies in rats using radiolabelled barnidipine indicated that after oral administration, the highest concentrations of radioactivity were found in the liver, kidney, and gastrointestinal tract, while the lowest levels were observed in the brain drugbank.comnih.gov. The drug has also been detected in breast milk in animal models drugbank.comnih.gov.
This compound is highly bound to plasma proteins. In vitro studies have shown that the extent of binding ranges from 92.4% to 98.9% drugbank.comnih.gov. This high degree of protein binding means that only a small fraction of the drug in circulation is unbound and pharmacologically active.
The primary binding protein for barnidipine in the plasma is serum albumin drugbank.comnih.gov. Acidic drugs typically bind to albumin, and while barnidipine is a basic compound, it demonstrates significant binding to this major plasma protein youtube.com.
In addition to albumin, barnidipine also binds to other plasma components. It has been shown to bind to alpha-1-acid glycoprotein (AGP), which is a primary binding protein for many basic drugs drugbank.comnih.govnih.govresearchgate.net. Furthermore, barnidipine exhibits binding to high-density lipoproteins (HDLs) drugbank.comnih.gov. To a much lesser extent, some binding to γ-globulin also occurs drugbank.comnih.gov.
Table 2: Plasma Protein and Erythrocyte Binding of this compound
| Binding Component | Percentage Bound | Primary Binding Protein For |
|---|---|---|
| Total Plasma Proteins | 92.4% - 98.9% | N/A |
| Serum Albumin | Major contributor | Acidic drugs, but also barnidipine drugbank.comnih.gov. |
| Alpha 1-Acid Glycoprotein (AGP) | Significant contributor | Basic and neutral drugs drugbank.comnih.gov. |
| High-Density Lipoproteins (HDLs) | Contributor | N/A |
| Human Erythrocytes | 26% - 32% | N/A |
Tissue Distribution Patterns
Following administration, this compound is distributed to various tissues. Preclinical studies using radiolabelled barnidipine in rats have shown that radioactivity is found in higher concentrations in the kidney, liver, and gastrointestinal tract compared to plasma, while the brain exhibits the lowest levels of radioactivity. drugbank.comnih.gov This distribution pattern suggests that the primary organs for metabolism and excretion, such as the liver and kidneys, have a high affinity for the compound. The lipophilic nature of barnidipine facilitates its accumulation in various tissues and organs, which contributes to its slow onset and long duration of action. tandfonline.com
Table 1: Illustrative Tissue Distribution of Radiolabelled Barnidipine in Rats
This table is a representative summary based on findings from preclinical studies.
| Tissue/Organ | Relative Concentration |
|---|---|
| Liver | High |
| Kidney | High |
| Gastrointestinal Tract | High |
| Plasma | Low |
| Brain | Lowest |
Metabolic Pathways and Enzyme Systems
This compound undergoes extensive first-pass metabolism, primarily in the liver. tandfonline.comtandfonline.com This biotransformation is largely mediated by the cytochrome P450 isoenzyme family, specifically CYP3A4. drugbank.comnih.govgeneesmiddeleninformatiebank.nl The metabolic processes convert barnidipine into several pharmacologically inactive metabolites, which are then excreted from the body. drugbank.comnih.gov The main reactions involved are categorized into primary and secondary metabolic pathways.
Primary Hepatic Metabolism
The initial phase of barnidipine metabolism involves two major reactions that significantly alter its chemical structure.
A fundamental metabolic pathway for barnidipine, characteristic of the 1,4-dihydropyridine (B1200194) class of compounds, is the oxidation of the dihydropyridine (B1217469) ring to its corresponding pyridine (B92270) analogue. drugbank.comnih.govnih.govtandfonline.comnih.gov This aromatization process is a key step in the drug's inactivation. nih.gov In human liver microsomes, this oxidized product has been identified as a primary metabolite (M-8). nih.gov This reaction is catalyzed by the CYP3A enzyme system. drugbank.comnih.govnih.gov
Secondary Metabolism
Following the initial metabolic steps, the resulting products can undergo further biotransformation.
A significant secondary metabolic reaction is the N-debenzylation of the side chain. drugbank.comnih.govnih.govtandfonline.comnih.gov This process involves the enzymatic removal of the benzyl (B1604629) group from the nitrogen atom of the pyrrolidine (B122466) ring. nih.govtandfonline.com The resulting N-debenzylated product is one of the primary metabolites observed in human liver microsomal systems (M-1) and is considered a key step in the metabolic cascade. nih.govnih.gov
Table 2: Summary of Major Metabolic Pathways of Barnidipine
| Metabolic Pathway | Description | Key Metabolite(s) | Primary Enzyme System |
|---|---|---|---|
| Primary Metabolism | |||
| Oxidation of 1,4-Dihydropyridine Ring | Aromatization of the dihydropyridine ring to a pyridine ring. | Pyridine analogue (M-8) | Cytochrome P450 (CYP3A4) |
| Hydrolysis of Methyl Ester | Cleavage of the methyl ester to form a carboxylic acid. | Carboxylic acid metabolite | Esterases |
| Secondary Metabolism | |||
| N-Debenzylation | Removal of the benzyl group from the side chain. | N-debenzylated product (M-1) | Cytochrome P450 (CYP3A4) |
Hydrolysis of the N-Benzylpyrrolidine Ester
One of the primary metabolic pathways for barnidipine is the hydrolysis of the ester bond connecting the dihydropyridine core to the N-benzylpyrrolidine side chain drugbank.comnih.govnih.govtandfonline.com. This reaction leads to the formation of a major metabolite, identified as M-3 in plasma nih.govtandfonline.com. This hydrolyzed product, along with its subsequently oxidized pyridine form (M-4), represents a significant portion of the circulating metabolites nih.govtandfonline.com. Studies in human subjects have confirmed that the hydrolyzed product of the benzyl-pyrrolidinyl ester is a major metabolite found in plasma nih.govtandfonline.com.
Role of Cytochrome P450 3A4 (CYP3A4) Isoenzymes
The metabolism of barnidipine is predominantly mediated by the cytochrome P450 system, specifically the CYP3A isoenzyme family drugbank.comnih.govgeneesmiddeleninformatiebank.nl. In vitro studies using human liver microsomes have confirmed that CYP3A4 is the primary enzyme responsible for the main metabolic transformations of barnidipine nih.gov. This includes the N-debenzylation, the hydrolysis of the benzyl-pyrrolidine ester, and the oxidation of the dihydropyridine ring nih.gov. The significant role of CYP3A4 suggests a potential for drug-drug interactions when barnidipine is co-administered with strong inhibitors or inducers of this enzyme geneesmiddeleninformatiebank.nlnih.govresearchgate.net.
Elimination Routes and Excretion Profile
Elimination of barnidipine occurs almost exclusively through metabolism, with negligible amounts of the unchanged drug being excreted in the urine (≤0.003% of the administered dose) tandfonline.comdrugbank.com. The resulting inactive metabolites are cleared from the body through both renal and fecal pathways. Studies have shown that approximately 60% of the metabolites are excreted in feces, while around 40% are eliminated in urine drugbank.comgeneesmiddeleninformatiebank.nl. The median terminal elimination half-life of barnidipine after repeated administration has been determined to be approximately 20 hours geneesmiddeleninformatiebank.nl.
Pharmacokinetic Variability in Special Patient Populations
Patients with Hepatic Impairment
The pharmacokinetics of barnidipine are significantly altered in individuals with hepatic impairment due to its extensive metabolism in the liver. In patients with mild to moderate hepatic impairment, plasma levels of barnidipine following a single dose are reported to be 3 to 4 times higher than those observed in healthy volunteers geneesmiddeleninformatiebank.nl. This is accompanied by an increase in the variability of plasma concentrations within this patient group geneesmiddeleninformatiebank.nl. Consequently, hepatic impairment is a contraindication for the use of barnidipine geneesmiddeleninformatiebank.nl.
| Patient Population | Relative Barnidipine Plasma Levels (Single Dose) | Variability in Plasma Levels |
|---|---|---|
| Healthy Volunteers | 1x (Baseline) | Normal |
| Patients with Mild to Moderate Hepatic Impairment | 3x - 4x Higher | Increased |
in Patients with Renal Impairment
Detailed pharmacokinetic studies of this compound specifically in patients with impaired renal function are not extensively available in the published literature. Clinical studies involving hypertensive patients with renal disease have primarily focused on the drug's efficacy and safety rather than on alterations in its pharmacokinetic profile.
Further research has suggested that barnidipine may have a favorable impact on renal function. By dilating the afferent arterioles in the kidneys, it can increase renal blood flow and promote the excretion of sodium in the urine, which contributes to its blood pressure-lowering effect and may help manage fluid balance. elsevierpure.com Studies in animal models have also indicated that barnidipine can preserve or increase blood flow to major organs, including the kidneys, and may promote or maintain renal function at antihypertensive doses.
Despite these findings on its clinical effects, specific data on how varying degrees of renal impairment affect the absorption, distribution, metabolism, and excretion of this compound remains to be fully elucidated.
Comparative Pharmacokinetics Across Animal Species and Humans
The pharmacokinetic profile of this compound has been investigated in several species, including rats, dogs, and humans, revealing notable differences in its absorption, distribution, and elimination.
Following intravenous administration, the plasma concentrations of this compound decline bi-exponentially. The terminal half-life is approximately 0.6 hours in rats and extends to 4.1 hours in dogs. nih.gov Blood clearance of the drug is high in both species, measuring 5.2 L/h/kg in rats and 3.3 L/h/kg in dogs, which is comparable to the hepatic blood flow in these animals. nih.gov
Upon oral administration, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) occurring between 0.3 to 0.4 hours in rats and dogs, and slightly later in humans, at 1.0 to 1.6 hours. nih.gov A non-linear relationship has been observed between the dose administered and the resulting maximum plasma concentration (Cmax) and area under the curve (AUC), with these parameters increasing more than proportionally with the dose in all three species. nih.gov
The absolute bioavailability of this compound after oral dosing is low, suggesting significant first-pass metabolism. nih.gov In rats, the bioavailability ranges from 11-18%, while in dogs, it is between 6-9%. nih.gov
The metabolism of barnidipine is extensive and qualitatively similar in rats and dogs. nih.gov The primary metabolic pathways involve N-debenzylation, hydrolysis of the pyrrolidine ester, oxidation of the dihydropyridine ring to a pyridine ring, hydrolysis of the methyl ester, and reduction of the nitro group. nih.gov In humans, the main metabolic routes are hydrolysis of the benzylpyrrolidine ester, N-debenzylation, and oxidation of the dihydropyridine ring. researchgate.net
The following table provides a comparative overview of key pharmacokinetic parameters of this compound in different species.
| Parameter | Rat | Dog | Human |
| Terminal Half-life (intravenous) | 0.6 hours | 4.1 hours | Not Available |
| Blood Clearance (intravenous) | 5.2 L/h/kg | 3.3 L/h/kg | Not Available |
| Tmax (oral) | 0.3 - 0.4 hours | 0.3 - 0.4 hours | 1.0 - 1.6 hours |
| Absolute Bioavailability (oral) | 11 - 18% | 6 - 9% | Not Available |
Preclinical Research and Experimental Models of Barnidipine Hydrochloride
In Vitro Pharmacological Investigations
In vitro studies have been crucial for determining the direct pharmacological activity of barnidipine (B1667753) at the molecular and tissue levels, independent of systemic physiological responses. These investigations have focused on its binding affinity to specific receptors and its functional effects on isolated vascular preparations.
Barnidipine exerts its therapeutic effect by selectively blocking L-type voltage-dependent calcium channels, which are prevalent in vascular smooth muscle cells. drugbank.compatsnap.com Receptor binding assays are employed to quantify the affinity of a drug for its target. In the case of dihydropyridine (B1217469) calcium channel blockers, radioligand binding studies using [3H]nitrendipine are a standard method to assess affinity for the L-type calcium channel.
Barnidipine has demonstrated a high affinity for these binding sites. nih.govtandfonline.com In studies using rat brain cortex membranes, barnidipine inhibited the binding of [3H]nitrendipine with a high affinity, showing an inhibitor constant (Ki) value of 0.21 nmol/l. tandfonline.com This indicates a strong interaction with the L-type calcium channel. The affinity of barnidipine for these binding sites was found to be notably higher than that of other dihydropyridine calcium antagonists. tandfonline.com Further research suggests that barnidipine exhibits a higher affinity for the inactivated state of the Ca2+ channel compared to other compounds like nifedipine (B1678770), which may contribute to its potent vascular effects. nih.govnih.gov
| Compound | Relative Affinity (Barnidipine = 1) |
|---|---|
| Barnidipine | 1 |
| Nicardipine (B1678738) | ~0.25 |
| Nitrendipine | ~0.25 |
| Nifedipine | ~0.05 |
This table is based on data indicating that barnidipine's affinity is 4 times higher than nicardipine and nitrendipine, and 21 times higher than nifedipine. tandfonline.com
Functional experiments on isolated arterial tissues provide direct evidence of a drug's vasodilatory capacity. The pharmacological profile of barnidipine has been investigated in a variety of isolated tissues, including coronary arteries from pigs, dogs, and rats, as well as guinea pig aorta. nih.govtandfonline.com These studies consistently characterize barnidipine as a highly potent and vasoselective agent. tandfonline.com
In preparations of rat aortic rings, both barnidipine and nifedipine induced relaxation more potently under depolarizing conditions. nih.gov Notably, barnidipine was found to be more potent than nifedipine in these assays. nih.gov This enhanced potency is suggested to be related to its higher affinity for the inactivated state of vascular Ca2+ channels and its greater lipophilicity. nih.gov The high lipophilicity, with an octanol/water partition coefficient of approximately 2000, allows barnidipine to accumulate in the cell membrane, contributing to its slow onset and long duration of action. tandfonline.comdrugbank.com
In Vivo Animal Models of Hypertension
To understand the antihypertensive effects of barnidipine in a systemic context, researchers have utilized several well-established in vivo animal models that mimic different aspects of human hypertension.
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model for essential hypertension. In conscious SHRs, barnidipine produced a dose-dependent antihypertensive effect. nih.govresearchgate.net Studies comparing barnidipine with its racemic mixture and amlodipine (B1666008) revealed its superior potency. nih.gov Intravenous administration of barnidipine at doses of 3, 10, and 30 µg/kg resulted in mean arterial pressure (MAP) reductions of 8, 26, and 45 mmHg, respectively. nih.gov To achieve comparable reductions in MAP, its racemic mixture required doses three times higher, and amlodipine required doses 30 times higher. nih.gov
Beyond systemic blood pressure reduction, barnidipine demonstrated preferential vasodilation in specific vascular beds. At lower doses, it significantly reduced renal vascular resistance (RVR) and mesenteric vascular resistance (MVR), while hindquarter vascular resistance (HQVR) remained unchanged. nih.gov This preferential dilation of the renal and mesenteric vascular beds may contribute to its long-term antihypertensive efficacy. nih.gov
| Parameter | Dose: 3 µg/kg | Dose: 10 µg/kg | Dose: 30 µg/kg |
|---|---|---|---|
| Mean Arterial Pressure (MAP) Reduction (mmHg) | 8 ± 2 | 26 ± 3 | 45 ± 4 |
| Renal Vascular Resistance (RVR) Reduction (%) | 8 ± 2 | 15 ± 4 | Unaltered |
| Mesenteric Vascular Resistance (MVR) Reduction (%) | 4 ± 4 | 19 ± 4 | Unaltered |
| Hindquarter Vascular Resistance (HQVR) Reduction (%) | Unaltered | Unaltered | >25% |
Data adapted from a study on conscious SHR, presented as mean ± SEM. nih.gov
Barnidipine's efficacy has been confirmed in models of renal hypertension. nih.govtandfonline.com One such model involves the chronic inhibition of nitric oxide synthase using N(ω)-Nitro-L-arginine methyl ester (L-NAME), which induces hypertension and significant vascular and renal damage. nih.gov In L-NAME-induced hypertensive rats, treatment with barnidipine significantly decreased systolic blood pressure. nih.gov Furthermore, it restored impaired contractile and endothelium-dependent relaxations in mesenteric arteries. nih.gov The treatment also led to an increase in the expression of endothelial nitric oxide synthase (eNOS) in both arteries and kidney tissue, suggesting a mechanism that involves the improvement of endothelial function. nih.gov
In another study using a rat in vivo split hydronephrotic kidney model, barnidipine was shown to significantly dilate both afferent and efferent arterioles, leading to an increase in glomerular blood flow in both normotensive and hypertensive rats. researchgate.net
The Desoxycorticosterone Acetate (DOCA)-salt model is a classic experimental model of low-renin, volume-dependent hypertension that involves mineralocorticoid excess and high salt intake. The pharmacological profile of barnidipine has been evaluated in this model, contributing to the comprehensive understanding of its antihypertensive activity across different pathophysiological mechanisms of hypertension. nih.govtandfonline.com
Impact on Glomerular Pathophysiology in Hypertensive Models
Barnidipine hydrochloride has been the subject of preclinical investigations to determine its effects on the kidney, particularly within the context of hypertension-induced glomerular damage. Studies in animal models of hypertension have explored its influence on key molecular mediators and physiological markers of renal pathophysiology.
In research utilizing spontaneously hypertensive rats (SHR), an established model for essential hypertension, this compound demonstrated a significant impact on the expression of Platelet-Derived Growth Factor (PDGF) B-chain mRNA in the glomeruli. nih.govkarger.com A study involving 13-week-old SHR treated with barnidipine for three weeks found that the level of PDGF B-chain mRNA expression in the glomeruli was markedly reduced compared to control SHR. nih.govkarger.com This modulation of gene expression occurred alongside a stable reduction in systolic blood pressure. nih.govkarger.com The findings suggest that the therapeutic effect of barnidipine on blood pressure is associated with a decrease in this key growth factor's gene expression within the renal glomerulus. nih.govkarger.com
Table 1: Effect of Barnidipine on Glomerular PDGF B-Chain mRNA in Spontaneously Hypertensive Rats
| Parameter | Experimental Group | Observation | Source |
| PDGF B-Chain mRNA Expression | Barnidipine-Treated SHR | Significantly Reduced | nih.govkarger.com |
| PDGF B-Chain mRNA Expression | Control SHR | Unchanged | nih.govkarger.com |
The same preclinical model was used to assess barnidipine's effect on Transforming Growth Factor-β1 (TGF-β1), a cytokine implicated in renal fibrosis and hypertrophy. The investigation into the glomerular level of TGF-β1 mRNA expression in spontaneously hypertensive rats (SHR) revealed that treatment with this compound did not alter its expression levels. nih.govkarger.com Despite the significant reduction in blood pressure and PDGF B-chain mRNA, the expression of TGF-β1 mRNA in the glomeruli of the treated animals was not affected when compared to the control group. nih.govkarger.com
Table 2: Effect of Barnidipine on Glomerular TGF-β1 mRNA in Spontaneously Hypertensive Rats
| Parameter | Experimental Group | Observation | Source |
| TGF-β1 mRNA Expression | Barnidipine-Treated SHR | Not Affected | nih.govkarger.com |
| TGF-β1 mRNA Expression | Control SHR | Unchanged | nih.govkarger.com |
A key indicator of glomerular damage is the presence of excess protein in the urine (proteinuria). In studies with conscious spontaneously hypertensive rats (SHR), barnidipine treatment led to a significant reduction in the excretion of urinary protein. nih.govkarger.com This effect was observed in conjunction with the drug's antihypertensive action. nih.govkarger.com Furthermore, barnidipine was shown to produce a dose-dependent increase in urinary volume, indicating a diuretic effect. nih.gov These findings suggest that barnidipine helps to maintain or improve renal function at doses that effectively lower blood pressure. nih.gov
Studies on Endothelial Function and Oxidative Stress Markers
Research has also explored the effects of barnidipine on the vascular endothelium and markers of oxidative stress. Essential hypertension is often associated with endothelial dysfunction, which can be caused by oxidative stress. nih.gov A study involving patients with hypertension and type 2 diabetes compared the effects of barnidipine and lercanidipine (B1674757), both administered with losartan (B1675146). firstwordpharma.com After six months, the barnidipine combination led to a significant reduction in levels of soluble vascular cell adhesion molecule-1 (sVCAM-1) and soluble intercellular adhesion molecule-1 (sICAM-1) compared to baseline and to the lercanidipine group. firstwordpharma.com
Furthermore, the barnidipine-treated group showed a reduction in isoprostanes, which are markers of oxidative stress. firstwordpharma.com This suggests that barnidipine may improve endothelial function and reduce oxidative stress. The beneficial effects of some calcium channel blockers on the endothelium are thought to be related to their antioxidant activity, which helps restore the availability of nitric oxide. nih.govmdpi.com
Table 3: Impact of Barnidipine on Endothelial and Oxidative Stress Markers
| Marker | Effect Observed with Barnidipine Treatment | Source |
| sVCAM-1 | Significantly Reduced | firstwordpharma.com |
| sICAM-1 | Significantly Reduced | firstwordpharma.com |
| Isoprostanes | Reduced | firstwordpharma.com |
Medicinal Chemistry and Synthetic Development of Barnidipine Hydrochloride
Structure-Activity Relationship (SAR) of Barnidipine (B1667753) Hydrochloride within Dihydropyridine (B1217469) Class
Barnidipine's efficacy as a calcium antagonist is intrinsically linked to its specific molecular architecture, which is characteristic of the 1,4-dihydropyridine (B1200194) class. The key structural features governing its activity include the 1,4-dihydropyridine ring, the nature and position of substituents on this ring, and its specific stereochemistry.
1,4-Dihydropyridine Ring: This central scaffold is essential for the antagonist activity at L-type calcium channels. The boat-like conformation of the ring correctly positions the other functional groups for optimal binding. Oxidation of this ring to the corresponding pyridine (B92270) ring results in a loss of activity. nih.gov
C4-Aryl Substitution: The presence of a substituted phenyl ring at the C4 position is a hallmark of potent DHPs. In barnidipine, this is a 3-nitrophenyl group. The position of the nitro group is crucial; ortho or para substitution can decrease activity, while the meta position is optimal for potent and long-lasting effects. The electron-withdrawing nature of the nitro group influences the conformation of the DHP ring.
C3 and C5 Ester Groups: The ester groups at the C3 and C5 positions are critical for activity. Asymmetrical esters, as seen in barnidipine (a methyl ester at C3 and a larger ester group at C5), generally lead to higher potency than symmetrical esters. The size and nature of the ester substituents significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.
Stereochemistry: Barnidipine has two stereocenters, at the C4 of the dihydropyridine ring and the C3' of the pyrrolidine (B122466) ring, leading to four possible stereoisomers. drugbank.com The (3'S, 4S) isomer is the most potent and longest-acting of the four, highlighting the high degree of stereoselectivity of its biological target. drugbank.com This pharmacological selectivity underscores the importance of stereocontrolled synthesis or effective chiral resolution. drugbank.com The specific (S,S) configuration is crucial for the high-affinity binding to cardiovascular L-type calcium channels. geneesmiddeleninformatiebank.nl
Synthetic Methodologies for Barnidipine Hydrochloride
The synthesis of this compound has evolved to improve efficiency, yield, and stereochemical purity, moving from classical multi-component reactions to more refined, large-scale processes.
Early synthetic strategies for barnidipine and other asymmetric dihydropyridines were often based on the classical Hantzsch synthesis. One documented method involves a one-step reaction of m-nitrobenzaldehyde and methyl acetoacetate (B1235776) to produce a monocarboxylic acid ester intermediate. google.com This is followed by hydrolysis to a racemic monocarboxylic acid, which is then reacted with benzyl (B1604629) pyrrole (B145914) alcohol to yield a mixture of barnidipine and its diastereomers. google.comgoogle.com
Limitations of Historical Routes:
Poor Control and Impurity Profile: The initial multi-component reaction is often difficult to control, leading to a complex mixture of products and numerous impurities, which complicates separation and purification. google.comgoogle.com
Waste and High Cost: In these resolution steps, the undesired diastereomer (representing half of the material) is discarded as an impurity, which significantly increases the total cost of the process and generates substantial chemical waste. google.comgoogle.com
To overcome the limitations of earlier methods, improved synthetic processes have been developed with a focus on efficiency, cost-effectiveness, and suitability for industrial production. patsnap.com One patented improved process involves a multi-step, controlled synthesis: patsnap.com
Step 1: 3-Hydroxypropionitrile reacts with diketene (B1670635) to form an intermediate compound.
Step 2: This intermediate then reacts with m-nitrobenzaldehyde.
Step 3: The resulting product is reacted with methyl β-aminocrotonate.
Step 4: The compound is hydrolyzed with a strong base to yield a racemic carboxylic acid.
Step 5: The racemic acid undergoes chiral resolution.
Step 6: The desired chiral acid is reacted with benzyl pyrrole alcohol.
Step 7: The final product is treated with a hydrogen chloride solution to yield this compound.
Advantages of this improved process include:
Mild Reaction Conditions: The reactions are conducted under mild conditions, which minimizes side reactions and impurity formation. patsnap.com
High Yields and Purity: Each step provides high yields, and the products are easy to separate and purify, ensuring controllable quality. patsnap.compatsnap.com
Industrial Scalability: The process avoids the need for column chromatography, making it well-suited for large-scale industrial production. patsnap.compatsnap.com
Achieving the desired (3'S, 4S) stereochemistry of barnidipine is a critical aspect of its synthesis. The Hantzsch synthesis typically produces a racemic mixture of 1,4-dihydropyridines. researchgate.net Therefore, obtaining the single, active enantiomer relies heavily on stereoselective techniques.
The primary method employed in the synthesis of barnidipine is the resolution of a racemic intermediate. This involves separating a racemic carboxylic acid precursor using a chiral organic base. patsnap.comgoogle.com Various resolving agents have been reported for similar dihydropyridine compounds, including cinchonine, L-norephedrine, D-norephedrine, L-proline, cinchonidine, and quinidine. google.com The choice of resolving agent is critical for achieving high optical purity and efficient separation. The separated (S)-enantiomer of the carboxylic acid intermediate is then esterified with (S)-1-benzyl-3-hydroxypyrrolidine to form the final (3'S, 4S)-barnidipine. google.com This route ensures that the final product has the correct stereochemistry at both chiral centers. The manufacturing process for barnidipine HCl involves a chiral resolution by crystallization, followed by several purification steps. geneesmiddeleninformatiebank.nl
Analysis and Characterization of Pharmaceutical Impurities
The quality control of this compound manufacturing requires a thorough understanding of potential impurities that can arise during the synthesis. mdpi.com The presence of impurities can impact the quality and safety of the final drug product. researchgate.net
During the process development of this compound, several impurities have been detected by high-performance liquid chromatography (HPLC). mdpi.comnih.gov A comprehensive study identified, synthesized, and characterized four significant process-related impurities. nih.gov The identification of these impurities is crucial for establishing appropriate quality control measures in the manufacturing process. nih.govmdpi.com
The identified impurities and their origins are detailed below:
| Impurity Name | Structure | Origin in the Synthetic Process |
| (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate | Diastereoisomer of barnidipine | Arises from the presence of the enantiomeric (R)-carboxylic acid intermediate during the final coupling step. nih.gov |
| 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Oxidized pyridine analogue of barnidipine | Formed by the oxidation of the dihydropyridine ring of barnidipine. This can be prepared synthetically for use as a reference standard by reacting barnidipine with an oxidizing agent like manganese dioxide. nih.gov |
| (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Transesterification product | Forms when the carboxylic acid intermediate reacts with ethanol (B145695), which is used as a recrystallization solvent for the final active pharmaceutical ingredient (API). nih.govmdpi.com |
| (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | Analogue of barnidipine | Results from the presence of ethyl 3-aminobut-2-enoate as an impurity in the methyl 3-aminobut-2-enoate starting material. nih.govmdpi.com |
The structural elucidation of these impurities was accomplished using spectral data, including Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR). nih.gov
Investigation of Degradation Products and Their Formation Pathways
The stability of this compound is a critical factor in its development and manufacturing, with photodegradation being a primary concern. researchgate.netresearchgate.net Investigations under both natural and forced irradiation conditions have revealed distinct degradation pathways. researchgate.net Under exposure to natural sunlight, the principal degradation product formed is the pyridine derivative, a result of the aromatization of the 1,4-dihydropyridine moiety. researchgate.netnih.gov This oxidation of the dihydropyridine ring is a common degradation pathway for drugs in this class and leads to a loss of pharmacological activity. researchgate.netresearchgate.net
Forced irradiation studies, however, demonstrate a more complex degradation profile, resulting in the formation of several by-products. researchgate.net In addition to photodegradation, process-related impurities have been identified during the synthesis and purification of this compound. nih.govmdpi.com For instance, one identified impurity is a derivative formed during the recrystallization of the active pharmaceutical ingredient (API) in ethanol. nih.govmdpi.com Another impurity has been identified as an analog of barnidipine, likely resulting from the presence of ethyl 3-aminobut-2-enoate in the starting materials. nih.gov
A summary of key identified impurities and their formation pathways is detailed below.
| Impurity | Common Name/Type | Formation Pathway |
| Impurity 2 | Diastereoisomer | Process-related impurity from synthesis. mdpi.com |
| Impurity 3 | Pyridine derivative | Photodegradation; oxidation/aromatization of the dihydropyridine ring under light exposure. researchgate.netnih.gov |
| Impurity 4 | Ethyl ester derivative | Process-related; formed during recrystallization of the API in ethanol. nih.govmdpi.com |
| Impurity 5 | Ethyl analog | Process-related; arises from the presence of ethyl 3-aminobut-2-enoate in starting materials. nih.gov |
Development of Analytical Methods for Impurity Profiling and Quantification
To ensure the quality and safety of the this compound drug substance, robust analytical methods for the detection, profiling, and quantification of impurities are essential. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) has been established as the primary technique for this purpose. nih.govnih.gov
During process development, impurities were successfully detected using a reversed-phase HPLC (RP-HPLC) method. nih.govmdpi.comnih.gov The identification and characterization of these separated impurities were subsequently accomplished using a combination of spectral techniques, including Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR). nih.govresearchgate.netnih.gov
A specific RP-HPLC method has been developed and validated for the estimation of this compound in bulk and pharmaceutical forms, adhering to the International Conference on Harmonization (ICH) guidelines. saudijournals.com This method demonstrates a high degree of linearity, precision, accuracy, and sensitivity, making it suitable for routine quality control. saudijournals.com
Table of HPLC Method Parameters
| Parameter | Specification |
|---|---|
| Chromatography System | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). saudijournals.com |
| Column | Agilent ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm). nih.govmdpi.comnih.gov |
| Detection | Photodiode Array (PDA) detector, with a detection wavelength of 237 nm. saudijournals.com |
| Linearity (R²) Value | 0.9992. saudijournals.com |
| Limit of Detection (LOD) | 130 ng/mL. semanticscholar.org |
| Limit of Quantification (LOQ) | 393 ng/mL. semanticscholar.org |
| Recovery | 99.83% to 99.91%. saudijournals.com |
The development of such stability-indicating analytical methods is crucial for monitoring the degradation of barnidipine and ensuring that any impurities remain below the acceptable levels stipulated by regulatory bodies like the ICH. researchgate.netsaudijournals.com
Crystalline Forms and Polymorphism of this compound
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each possessing a distinct arrangement of molecules in the crystal lattice. google.comaipla.org These different forms, or polymorphs, can exhibit varied physicochemical properties. google.com this compound is known to exist in at least two distinct polymorphic forms, designated as Form I and Form II. google.com
Form I is the crystalline form that was initially identified and characterized. google.com It presents as a very pale yellow or white solid. google.com Subsequent research led to the discovery of a novel crystalline form, Form II. google.com This newer polymorph is deep yellow in color and has been demonstrated to be the more thermodynamically stable of the two forms. google.comgoogle.com A significant advantage of Form II is its enhanced stability to light; whereas Form I shows a definite color change after just a few hours of light exposure, Form II's color remains unchanged even after a month. google.com
Preparation and Characterization of Novel Crystalline Forms
The novel and more stable polymorph, Form II, can be selectively prepared through specific crystallization processes. google.com The general method involves the crystallization of crude this compound by heating it in an appropriate organic solvent. google.comgoogle.com For example, Form II can be obtained by dissolving crude this compound in ethanol, refluxing the mixture for an extended period (e.g., 12 hours), and then allowing it to cool to room temperature to complete the crystallization. google.com Other solvent systems, such as acetone/water, can also be utilized to produce Form II. google.com
Comprehensive characterization has been performed to unequivocally identify Form II and distinguish it from Form I. This involves several analytical techniques, including Differential Scanning Calorimetry (DSC), X-ray Powder Diffractometry (XRPD), and Infrared (IR) Spectroscopy. google.comgoogle.com
Characterization Data for this compound Form II
| Technique | Key Findings |
| Differential Scanning Calorimetry (DSC) | Characterized by a narrow endothermic peak at 229.2 ± 2°C. google.comgoogle.com |
| Infrared (IR) Spectroscopy | Shows a system of main characteristic peaks at wave numbers 3382, 2948, 1665, 1517, 1425, 1292, and 1191 cm⁻¹. google.comgoogle.com |
| Raman Spectroscopy | Exhibits main peaks at 1699, 1642, 1517, 1342, 1193, 1004, 849, and 582 cm⁻¹. google.com |
Single-crystal X-ray diffraction analysis further defines Form II as having an orthorhombic cell with the spatial group P2₁2₁2₁. google.com The X-ray powder diffractogram provides a distinctive fingerprint for this polymorph. google.com
X-ray Powder Diffraction (XRPD) Main Peaks for Form II
| Peak Position (2-theta degrees [°]) |
|---|
| 8.0 ± 0.2 |
| 13.01 ± 0.2 |
| 18.4 ± 0.2 |
Further characteristic peaks have also been identified at 11.2±0.2, 13.7±0.2, 15.9±0.2, 16.8±0.2, 18.5±0.2, 20.2±0.2, 20.5±0.2, 26.0±0.2, 28.9±0.2, and 30.1±0.2. google.com
Clinical Efficacy and Safety Profile of Barnidipine Hydrochloride
Efficacy in Essential Hypertension
Barnidipine (B1667753) has demonstrated significant efficacy in reducing blood pressure in patients with mild to moderate essential hypertension. Its pharmacological profile allows for once-daily administration, contributing to patient adherence.
Antihypertensive Response and Blood Pressure Reduction Parameters
Clinical trials have consistently shown that barnidipine effectively lowers both systolic and diastolic blood pressure. In a large-scale observational study (BASIC-HT) involving over 20,000 patients, barnidipine administered as monotherapy or in combination therapy resulted in a clinically meaningful decrease in blood pressure over a 3-month period. tandfonline.comtandfonline.com After approximately 3 months of therapy, the mean systolic and diastolic blood pressure were well below the target of <140/90 mmHg. tandfonline.comtandfonline.com Specifically, the mean change from baseline in systolic blood pressure was approximately -21.1 to -21.6 mmHg, and for diastolic blood pressure, it was -10.9 to -12.4 mmHg. opencardiovascularmedicinejournal.comnih.gov Another study involving patients with mild to moderate essential hypertension reported responder rates of 41% for a 10 mg dose and 57% for a 20 mg dose at the end of the active treatment period. nih.gov
Table 1: Mean Blood Pressure Reduction with Barnidipine Monotherapy
| Study Population | Treatment Duration | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
|---|---|---|---|
| Younger Patients (≤55 years) | 3 months | -21.1 | -12.4 |
| Older Patients (>55 years) | 3 months | -21.6 | -10.9 |
24-Hour Ambulatory Blood Pressure Monitoring Data
Barnidipine has been shown to provide effective 24-hour blood pressure control. A randomized, double-blind, placebo-controlled, cross-over study confirmed that barnidipine monotherapy significantly lowered blood pressure to a greater extent than placebo throughout both the day and night. nih.gov The Japanese Multicentre Study on Barnidipine with Ambulatory Blood Pressure Monitoring (J-MUBA) demonstrated that barnidipine maintained its antihypertensive effects over a 24-hour period without causing excessive hypotension, particularly in patients with persistently high blood pressure. nih.gov The study also found that barnidipine was effective in inhibiting the morning surge in blood pressure. nih.gov Another study evaluating the effects of barnidipine on 24-hour ambulatory blood pressure showed a significant reduction in the average 24-hour ambulatory blood pressure from 133.0/90.7 mmHg to 119.7/81.8 mmHg. researchgate.net
Comparative Clinical Trials with Other Antihypertensive Agents
The clinical efficacy of barnidipine has been compared with other established antihypertensive drugs from various classes, including other dihydropyridine (B1217469) calcium antagonists, beta-blockers, ACE inhibitors, and diuretics.
Versus Other Dihydropyridine Calcium Antagonists (e.g., Amlodipine (B1666008), Nitrendipine, Felodipine (B1672334), Lercanidipine)
Amlodipine: Comparative studies have shown that barnidipine has a similar antihypertensive efficacy to amlodipine. tandfonline.com In a 24-week, randomized, open-label pilot study, the mean reductions in office blood pressure were not significantly different between the barnidipine and amlodipine groups (-10.3/-9.4 mmHg vs -16.6/-9.1 mmHg, respectively). nih.govnih.gov Similarly, the reductions in ambulatory blood pressure were also not significantly different (9.4/6.4 mmHg vs 8.1/5.1 mmHg). nih.govnih.gov
Nitrendipine: A randomized, double-blind, parallel-group study demonstrated that the antihypertensive efficacy of barnidipine was equivalent to that of nitrendipine. nih.govnih.govresearchgate.net
Felodipine: In a 12-week open parallel-group study with Chinese patients, barnidipine showed similar efficacy to felodipine in treating mild-to-moderate essential hypertension. The mean reductions in systolic and diastolic blood pressure for barnidipine were 23.7 ± 13.5 mmHg and 12.7 ± 7.9 mmHg, respectively, compared to 24.3 ± 18.4 mmHg and 14.5 ± 10.0 mmHg for felodipine, with no significant difference between the two. nih.govresearchgate.net Another 4-week study in a similar population also found no significant difference in the antihypertensive effect, with mean blood pressure reductions of 19.2 ± 13.6 / 14.4 ± 7.0 mmHg for barnidipine and 20.3 ± 11.3 / 14.7 ± 7.7 mmHg for felodipine. nih.govresearchgate.net
Lercanidipine (B1674757): A study comparing barnidipine in combination with losartan (B1675146) to lercanidipine with losartan in hypertensive patients with type 2 diabetes found that both combinations significantly reduced blood pressure. However, the reduction was greater with the barnidipine-losartan combination. nih.govnih.gov It is important to note that this was a combination therapy trial.
Table 2: Comparative Efficacy of Barnidipine vs. Other Dihydropyridine Calcium Antagonists
| Comparator | Study Duration | Barnidipine BP Reduction (Systolic/Diastolic mmHg) | Comparator BP Reduction (Systolic/Diastolic mmHg) | Conclusion |
|---|---|---|---|---|
| Amlodipine | 24 weeks | -10.3 / -9.4 (office) | -16.6 / -9.1 (office) | No significant difference |
| Nitrendipine | 12 weeks | - | - | Equivalent efficacy |
| Felodipine | 12 weeks | -23.7 / -12.7 | -24.3 / -14.5 | No significant difference |
| Lercanidipine (in combination with Losartan) | 6 months | Greater Reduction | Significant Reduction | Barnidipine combination showed greater reduction |
Versus Other Antihypertensive Drug Classes (e.g., Atenolol (B1665814), Enalapril (B1671234), Hydrochlorothiazide)
Atenolol: In a randomized, double-blind, parallel-group study, monotherapy with barnidipine was as effective in reducing blood pressure as monotherapy with the beta-blocker atenolol. cochranelibrary.com
Enalapril: Similarly, barnidipine monotherapy demonstrated comparable efficacy in blood pressure reduction to the ACE inhibitor enalapril in a separate randomized, double-blind, parallel-group study. cochranelibrary.com
Hydrochlorothiazide (B1673439): A comparative study randomized patients with mild to moderate hypertension to receive either barnidipine or hydrochlorothiazide. After 24 weeks of treatment, a statistically significant reduction in clinic blood pressure was observed in both groups compared with baseline. tandfonline.comtandfonline.com However, mean 24-hour ambulatory blood pressure values were significantly reduced during treatment in the barnidipine group, while no significant modifications were observed in the hydrochlorothiazide group. tandfonline.com Another study comparing barnidipine in combination with losartan to telmisartan (B1682998) with hydrochlorothiazide found a greater blood pressure reduction with the barnidipine-losartan combination. nih.gov
Table 3: Comparative Efficacy of Barnidipine vs. Other Antihypertensive Drug Classes
| Comparator | Study Design | Conclusion on Efficacy |
|---|---|---|
| Atenolol | Randomized, double-blind, parallel-group | Barnidipine monotherapy as effective as atenolol monotherapy |
| Enalapril | Randomized, double-blind, parallel-group | Barnidipine monotherapy as effective as enalapril monotherapy |
| Hydrochlorothiazide | Randomized | Similar reduction in clinic BP; Barnidipine showed significant reduction in 24-h ambulatory BP, unlike hydrochlorothiazide |
Efficacy in Specific Patient Populations
The antihypertensive efficacy of barnidipine has been shown to be consistent across different age groups and in patients with concurrent health issues.
Barnidipine has proven to be an effective and well-tolerated option for managing hypertension in elderly patients. ncats.ionih.gov A large-scale, observational study known as the BArnidipine real-life Safety and tolerability In Chronic HyperTension (BASIC-HT) study, which included 20,275 patients, demonstrated the favorable efficacy and tolerability of barnidipine in both younger (≤55 years) and older (>55 years) individuals with uncomplicated hypertension. nih.govopencardiovascularmedicinejournal.com
In the BASIC-HT study, both age groups experienced a clinically significant reduction in blood pressure over a 3-month period. nih.govopencardiovascularmedicinejournal.com After approximately three months of treatment, the mean systolic and diastolic blood pressure levels were well below the target of <140/90 mmHg for both younger and older patients, with no significant differences observed between the age groups. nih.gov Notably, the reduction in mean pulse pressure was more pronounced in patients older than 55 years (-10.8 mmHg) compared to those aged 55 or younger (-8.7 mmHg). nih.govopencardiovascularmedicinejournal.com The efficacy was rated as "very good" or "good" by investigators for approximately 93% of both younger and older patients on barnidipine monotherapy. nih.govopencardiovascularmedicinejournal.com Furthermore, safety results in elderly patients are comparable to those in the general population, suggesting that barnidipine can be used without dose adjustment in this demographic. nih.govresearchgate.net
| Parameter | Patients ≤55 years | Patients >55 years |
|---|---|---|
| Mean Change in Systolic Blood Pressure | -21.6 mmHg | -21.1 mmHg |
| Mean Change in Diastolic Blood Pressure | -12.4 mmHg | -10.9 mmHg |
| Mean Change in Pulse Pressure | -8.7 mmHg | -10.8 mmHg |
Barnidipine has also been evaluated in hypertensive patients with coexisting conditions like type 2 diabetes mellitus. A study comparing the effects of a barnidipine and losartan combination with a telmisartan and hydrochlorothiazide combination in patients with hypertension and type 2 diabetes found that the barnidipine-losartan regimen resulted in a greater reduction in blood pressure. nih.gov
Beyond its blood pressure-lowering effects, the combination of barnidipine and losartan demonstrated improvements in insulin (B600854) sensitivity and positive effects on several adipocytokines related to insulin resistance. nih.gov Another study comparing barnidipine with lercanidipine, both in addition to losartan, in diabetic and hypertensive patients, showed that the barnidipine combination led to a greater reduction in blood pressure and improvements in parameters indicating endothelial damage and oxidative stress. nih.gov The BASIC-HT study also included patients with diabetes mellitus, confirming the efficacy of barnidipine in a real-world setting that includes this patient subgroup. opencardiovascularmedicinejournal.com
Safety Profile and Tolerability Assessment
Barnidipine is generally well-tolerated, with adverse events that are typically mild to moderate in intensity and often transient. nih.govnih.gov
| Adverse Event | Reported Incidence |
|---|---|
| Headache | Common |
| Flushing | Common |
| Peripheral Edema | 2.7% (<65 years) to 4.6% (≥65 years) |
| Dizziness | Common |
| Palpitations | Common |
A key aspect of barnidipine's cardiac safety profile is the absence of reflex tachycardia, a compensatory increase in heart rate that can be triggered by the vasodilation caused by some calcium channel blockers. ncats.io The gradual onset of action of its modified-release formulation contributes to this favorable characteristic. ncats.ioresearchgate.net Studies have shown that while barnidipine effectively lowers blood pressure, it does not lead to an increase in heart rate. nih.govpatsnap.com This selective action on peripheral blood vessels with minimal cardiac side effects makes it a particularly suitable option for the management of hypertension. patsnap.compatsnap.com
Effects on Metabolic Parameters (e.g., Serum Lipids, Glucose Levels, Blood Electrolytes)
Barnidipine hydrochloride has demonstrated a generally neutral to potentially favorable profile concerning its effects on key metabolic parameters. Clinical studies have investigated its impact on serum lipids, glucose homeostasis, and blood electrolyte balance, indicating that it does not adversely affect these metabolic markers and may, in some instances, offer benefits.
Serum Lipids:
Multiple studies have concluded that this compound has a neutral effect on the lipid profile. An open-label intervention study involving 40 adult patients with essential hypertension found that barnidipine did not alter the lipid profile or apolipoprotein levels. nih.gov Similarly, the summary of product characteristics for a barnidipine formulation confirms that it does not exert a negative effect on the serum lipids profile. geneesmiddeleninformatiebank.nl
However, a study conducted on hypertensive patients with renal disease observed a statistically significant increase in total cholesterol. The clinical significance of this finding was considered to be low, though it was suggested that this parameter warrants further monitoring. koreascience.kr In contrast, a 12-week study involving hypertensive patients with metabolic syndrome reported no significant changes in total cholesterol, high-density lipoprotein (HDL) cholesterol, or low-density lipoprotein (LDL) cholesterol concentrations. nih.gov
Table 1: Effect of this compound on Serum Lipids
| Parameter | Study Population | Duration | Key Findings | Reference |
|---|---|---|---|---|
| Lipid Profile (Total Cholesterol, HDL, LDL) | Essential Hypertension | Not Specified | Neutral effect; no significant changes observed. | nih.govgeneesmiddeleninformatiebank.nl |
| Total Cholesterol | Hypertension with Renal Disease | Not Specified | Statistically significant increase, but deemed clinically insignificant. | koreascience.kr |
| Total Cholesterol, HDL Cholesterol, LDL Cholesterol | Hypertension with Metabolic Syndrome | 12 weeks | No significant changes observed. | nih.gov |
Glucose Levels:
This compound appears to have a neutral to beneficial effect on glucose metabolism. The aforementioned open-label study in patients with essential hypertension concluded that barnidipine did not influence glucose homeostasis. nih.gov This is further supported by the product characteristics, which state that it does not negatively affect glucose levels. geneesmiddeleninformatiebank.nl
More notably, a study focusing on hypertensive patients with metabolic syndrome demonstrated a significant improvement in glucose control. In this 12-week trial, fasting plasma glucose concentration decreased significantly from a mean of 110 mg/dL at baseline to 104 mg/dL at the end of the study. nih.gov
Table 2: Effect of this compound on Glucose Levels
| Parameter | Study Population | Duration | Baseline Value (Mean) | End of Study Value (Mean) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Glucose Homeostasis | Essential Hypertension | Not Specified | Not Specified | Not Specified | Neutral effect; no influence on glucose homeostasis. | nih.gov |
| Fasting Plasma Glucose | Hypertension with Metabolic Syndrome | 12 weeks | 110 mg/dL | 104 mg/dL | Significant decrease (P = 0.001). | nih.gov |
Blood Electrolytes:
The available evidence consistently indicates that this compound does not cause any significant changes in blood electrolyte levels. A study in patients with essential hypertension reported no alterations in electrolyte levels following treatment with barnidipine. nih.gov This finding is corroborated by research in hypertensive patients with renal disease, which also found no significant changes in serum electrolytes. koreascience.kr The summary of product characteristics for barnidipine further reinforces its neutral effect on blood electrolytes. geneesmiddeleninformatiebank.nl
Drug Interactions and Pharmacological Considerations
Cytochrome P450-Mediated Drug Interactions
Barnidipine (B1667753) is metabolized extensively in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. geneesmiddeleninformatiebank.nlovid.com Consequently, its plasma concentration and therapeutic effect can be significantly altered by drugs that inhibit or induce this enzyme.
CYP3A4 Inhibitors: Co-administration of barnidipine with inhibitors of CYP3A4 can lead to increased plasma concentrations of barnidipine, potentially enhancing its antihypertensive effect.
Strong Inhibitors: The use of potent CYP3A4 inhibitors is contraindicated with barnidipine. geneesmiddeleninformatiebank.nlpillintrip.com These agents can significantly elevate barnidipine blood levels. Examples include certain protease inhibitors (e.g., ritonavir, saquinavir), azole antifungals (e.g., ketoconazole, itraconazole), and macrolide antibiotics (e.g., erythromycin, clarithromycin). geneesmiddeleninformatiebank.nlpillintrip.com
Moderate and Mild Inhibitors: Caution is advised when barnidipine is used with less potent CYP3A4 inhibitors. A specific interaction study demonstrated that concurrent administration of cimetidine (B194882) resulted in an average doubling of barnidipine plasma levels. geneesmiddeleninformatiebank.nl While minor increases in barnidipine's bioavailability have been observed with grapefruit juice, these are generally not considered to be clinically relevant. nih.govresearchgate.net In vitro data also suggest that cyclosporin (B1163) may inhibit barnidipine metabolism. geneesmiddeleninformatiebank.nl
CYP3A4 Inducers: Conversely, drugs that induce the activity of CYP3A4 can accelerate the metabolism of barnidipine, leading to lower plasma concentrations and potentially reduced efficacy.
Concomitant use with enzyme-inducing drugs such as certain anticonvulsants (e.g., phenytoin, carbamazepine) and antimycobacterials (e.g., rifampicin) may necessitate an adjustment in barnidipine dosage to maintain therapeutic effect. geneesmiddeleninformatiebank.nlpillintrip.com St. John's Wort is another agent that may reduce barnidipine's effectiveness through CYP3A4 induction. pillintrip.com
| Interacting Agent Class | Examples | Effect on Barnidipine Pharmacokinetics |
|---|---|---|
| Strong CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Ritonavir, Clarithromycin, Erythromycin | Significant increase in plasma concentration |
| Moderate/Mild CYP3A4 Inhibitors | Cimetidine, Grapefruit Juice, Cyclosporin | Moderate to minor increase in plasma concentration |
| CYP3A4 Inducers | Phenytoin, Carbamazepine, Rifampicin, St. John's Wort | Decrease in plasma concentration and potential for reduced efficacy |
In vitro studies suggest that the potential for barnidipine and its metabolites to alter the metabolism of other medications is low and unlikely to be of clinical relevance. nih.govresearchgate.net Research investigating the inhibitory effects of various 1,4-dihydropyridine (B1200194) calcium antagonists on human CYP isoforms found that barnidipine could inhibit CYP2B6, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 activities in a laboratory setting. nih.govresearchgate.net However, the clinical significance of these in vitro findings is considered to be low. nih.gov
Interactions with Other Cardiovascular Medications
Due to its vasodilatory and antihypertensive properties, barnidipine can have additive effects when combined with other cardiovascular drugs.
Caution should be exercised when barnidipine is taken with other vasodilating agents, such as alpha-blockers (e.g., doxazosin, prazosin) and nitrates. patsnap.com Both alpha-blockers and nitrates lower blood pressure by causing vasodilation. mayoclinic.org The concurrent use of these agents with barnidipine can lead to an additive pharmacodynamic effect, increasing the risk of pronounced hypotension. patsnap.com
Interactions with Non-Cardiovascular Therapeutic Agents (e.g., Digoxin, Lithium, Cimetidine)
Digoxin: Unlike some other calcium channel blockers, barnidipine has been shown to not affect the steady-state pharmacokinetics of digoxin. ovid.comnih.govresearchgate.net This has been confirmed in an in vivo interaction study. While some in vitro research has indicated that barnidipine can strongly inhibit P-glycoprotein (P-gp), a transporter involved in digoxin's clearance, this does not appear to translate into a clinically significant pharmacokinetic interaction. nih.govresearchgate.net
Lithium: No specific drug interaction studies between barnidipine and lithium have been reported. However, interactions between lithium and other classes of antihypertensive drugs are well-documented. Thiazide diuretics and ACE inhibitors, for instance, can reduce lithium clearance and increase the risk of toxicity. nih.gov Some case reports involving other calcium channel blockers (verapamil and diltiazem) have suggested a potential for increased neurotoxicity without a change in serum lithium levels. goodrx.com Therefore, monitoring for signs of lithium toxicity is prudent if it is co-administered with any antihypertensive agent, including barnidipine.
Cimetidine: As a known inhibitor of CYP3A4, cimetidine has a significant pharmacokinetic interaction with barnidipine. drugs.com A specific study found that concurrent administration of cimetidine led to an approximate doubling of barnidipine plasma levels. geneesmiddeleninformatiebank.nl Therefore, caution is warranted when these two drugs are used together. geneesmiddeleninformatiebank.nl
| Interacting Agent | Effect on Barnidipine | Effect on Interacting Agent | Notes |
|---|---|---|---|
| Digoxin | No significant effect | No significant effect on steady-state pharmacokinetics | In vitro P-gp inhibition does not appear to be clinically relevant. nih.govnih.gov |
| Lithium | Unknown | Unknown (Potential for neurotoxicity) | No specific data for barnidipine; caution is based on interactions with other antihypertensives. nih.govgoodrx.com |
| Cimetidine | ~2-fold increase in plasma levels | No significant effect | Interaction is due to CYP3A4 inhibition by cimetidine. geneesmiddeleninformatiebank.nl |
Influence of Dietary Factors on Pharmacokinetics (e.g., Grapefruit Juice, Alcohol)
The pharmacokinetic profile of this compound, a dihydropyridine (B1217469) calcium channel blocker, can be influenced by certain dietary factors, notably grapefruit juice and alcohol. These interactions are primarily related to the metabolism and absorption of the drug.
Grapefruit Juice:
Barnidipine is a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme, which is present in both the liver and the small intestine and plays a crucial role in the metabolism of many drugs. researchgate.netnih.gov Grapefruit juice contains furanocoumarins, which are potent inhibitors of intestinal CYP3A4. researchgate.net By inhibiting this enzyme, grapefruit juice can decrease the first-pass metabolism of barnidipine in the gut, leading to an increase in its oral bioavailability. researchgate.net
While specific clinical studies quantifying the effect of grapefruit juice on the pharmacokinetics of barnidipine are not extensively detailed in publicly available literature, the general consensus is that minor increases in its availability may occur, though these are considered unlikely to have clinical relevance. researchgate.netnih.gov
To illustrate the potential magnitude of this interaction for dihydropyridine calcium channel blockers, data from studies with structurally similar drugs are presented below. It is important to note that these findings are not directly from studies on barnidipine but provide context for the class effect.
| Drug | Change in Cmax (Peak Plasma Concentration) | Change in AUC (Area Under the Curve) | Reference |
|---|---|---|---|
| Felodipine (B1672334) | ~2.7-fold increase | ~2.8-fold increase | nih.gov |
| Nisoldipine | ~4-fold increase | ~2-fold increase | nih.gov |
| Amlodipine (B1666008) | ~1.15-fold increase | ~1.16-fold increase | semanticscholar.org |
| Pranidipine | ~1.5-fold increase | ~1.74-fold increase | nih.gov |
Alcohol:
Concomitant intake of alcohol has the potential to affect the pharmacokinetics of various medications. For barnidipine, it has been noted that minor increases in its availability may occur with concurrent alcohol use. researchgate.netnih.gov However, similar to the interaction with grapefruit juice, this is generally considered to be of low clinical relevance. researchgate.netnih.gov The mechanism by which alcohol might increase the plasma levels of barnidipine could be related to alterations in its absorption or first-pass metabolism.
Specific pharmacokinetic data from dedicated clinical trials on the interaction between barnidipine and alcohol are scarce. Studies on other dihydropyridine calcium channel blockers have shown varied results. For instance, a study on nicardipine (B1678738) in rats suggested that ethanol (B145695) could increase its oral absorption. bohrium.com Conversely, a study in humans with nifedipine (B1678770) and verapamil (B1683045) did not find that these drugs antagonized the effects of ethanol. drugs.com
Clinical Relevance of Identified Interaction Profiles
The available evidence suggests that the pharmacokinetic interactions between this compound and dietary factors such as grapefruit juice and alcohol are not clinically significant in most patients. researchgate.netnih.gov Although theoretical mechanisms for these interactions exist, primarily through the inhibition of CYP3A4 by grapefruit juice, the resulting changes in barnidipine's plasma concentration are generally considered to be minor. researchgate.netnih.gov
The favorable interaction profile of barnidipine is a notable characteristic. nih.govtottori-u.ac.jp The assertion that the minor increases in bioavailability due to grapefruit juice or alcohol are "unlikely to have clinical relevance" is a consistent theme in the literature. researchgate.netnih.gov This suggests that for the majority of patients, no special dietary restrictions regarding these substances are necessary when taking barnidipine.
However, it is a general principle in clinical practice to exercise caution with all drug interactions, particularly in vulnerable populations or in patients with significant comorbidities. While the average effect of these dietary interactions on barnidipine's pharmacokinetics may be small, individual responses can vary.
For other dihydropyridine calcium channel blockers with a more pronounced interaction with grapefruit juice, such as felodipine and nisoldipine, the increased drug exposure can lead to an enhanced pharmacodynamic response, including a greater reduction in blood pressure and an increase in heart rate. nih.govnih.gov This has led to recommendations to avoid grapefruit juice with these specific medications. researchgate.net The lack of such specific warnings for barnidipine further supports the view of a low potential for clinically relevant interactions.
Emerging Research and Future Directions for Barnidipine Hydrochloride
Exploration of Novel Therapeutic Applications
Research into barnidipine (B1667753) hydrochloride is expanding beyond its established role as an antihypertensive agent. Scientists are investigating its potential efficacy in other cardiovascular conditions and even in non-cardiovascular pathologies, leveraging its specific mechanism of action as a dihydropyridine (B1217469) calcium channel blocker. wikipedia.orgnih.gov
Beyond Hypertension (e.g., Angina Pectoris, Arrhythmias, Specific Organ Protection)
The therapeutic potential of barnidipine is being explored for several conditions beyond high blood pressure, including angina pectoris, its effects on cardiac rhythms, and its ability to protect vital organs from damage.
Angina Pectoris: As a member of the calcium channel blocker class, barnidipine is recognized for its potential role in managing angina pectoris. ovid.com Clinical applications have included its use for this condition. google.com The vasodilatory effect of dihydropyridines, which improves blood flow, forms the basis of this therapeutic application. nih.govescardio.org
Arrhythmias: The effect of barnidipine on the autonomic nervous system is a subject of ongoing study. Research has evaluated how its formulation, which includes both short- and long-acting components, influences autonomic tone. nih.gov One study noted that the short-acting particles could lead to an overactivation of sympathetic tone, while the long-acting component suppressed vagal tone. nih.gov This nuanced effect on the electrical conduction system of the heart suggests that while the broader class of calcium channel blockers is used for certain arrhythmias, the specific impact of barnidipine requires further elucidation. pharmaoffer.com
Specific Organ Protection: A significant area of emerging research is the organ-protective effects of barnidipine, particularly for the kidneys and heart. researchgate.net Studies have demonstrated that barnidipine can provide renal and cardiac protective benefits. ovid.comresearchgate.net In animal models of hypertension, treatment with barnidipine has been shown to ameliorate vascular and renal injury. apexbt.com Specifically, it has been found to reduce the expression of platelet-derived growth factor (PDGF) B-chain mRNA in the glomeruli of hypertensive rats, which is associated with a reduction in urinary protein excretion. nih.govmedchemexpress.com Furthermore, in hypertensive patients with metabolic syndrome, barnidipine treatment has been associated with an improvement in left ventricular diastolic relaxation. nih.gov Its mechanism for renal protection includes the dilation of afferent arterioles in the kidneys, which increases renal blood flow. patsnap.com
Investigational Role in Viral Pathologies (e.g., SARS-CoV-2 Inhibition)
The COVID-19 pandemic spurred research into repurposing existing drugs, and calcium channel blockers (CCBs) have been identified as potential candidates for antiviral therapy. The rationale is based on the dependency of the SARS-CoV-2 virus on calcium ions (Ca2+) for entry into host cells. nih.govbiorxiv.org By blocking calcium channels, these drugs may inhibit viral fusion and replication.
In vitro studies on other dihydropyridine CCBs, such as amlodipine (B1666008), felodipine (B1672334), and nifedipine (B1678770), have shown that they can limit SARS-CoV-2 entry and proliferation in infected cell lines with minimal toxicity. nih.govbiorxiv.org This research suggests that CCBs could have a therapeutic role by preventing pathological changes within infected cells that are mediated by calcium ions. news-medical.net While direct experimental studies on barnidipine's efficacy against SARS-CoV-2 are not yet widely published, the promising results from structurally similar compounds provide a strong basis for its investigation as a potential antiviral agent. biorxiv.org
Development of Advanced Pharmaceutical Formulations and Delivery Systems
A key aspect of barnidipine's clinical utility is its formulation, which allows for convenient administration and sustained therapeutic effect. It is available in a modified-release formulation that ensures a gradual onset and long duration of action, making once-daily dosing effective. nih.govnih.gov
Recent developments have focused on slow-release preparations designed to optimize the drug's pharmacokinetic profile. google.com These advanced formulations typically consist of a tablet core containing barnidipine and a functional film coating. google.com The goal of these systems is to effectively control the in-vivo release of the drug, thereby stabilizing blood drug levels over the 24-hour dosing interval. google.com This not only improves patient compliance by reducing dosing frequency but also enhances the safety and effectiveness of the medication by maintaining a stable and effective concentration in the body. google.com
Long-term Cardiovascular Morbidity and Mortality Outcome Studies
While barnidipine has proven effective in controlling blood pressure, a critical area of ongoing research is its long-term impact on cardiovascular morbidity and mortality. Large-scale observational studies, such as the BArnidipine real-life Safety and tolerability In Chronic HyperTension (BASIC-HT) study involving over 20,000 patients, have provided valuable real-world data on its efficacy and tolerability over a three-month period. opencardiovascularmedicinejournal.comopencardiovascularmedicinejournal.com
Pharmacogenomic and Personalized Medicine Approaches
The future of barnidipine therapy is moving towards a more personalized approach, leveraging the field of pharmacogenomics. There is growing interest in understanding how an individual's genetic makeup can influence their response to barnidipine, with the goal of optimizing treatment for better efficacy and safety. datainsightsmarket.com
Research is beginning to explore how genetic factors and specific patient characteristics could be used to tailor barnidipine therapy. datainsightsmarket.com An important consideration in this area is the drug's interaction with the cytochrome P450 (CYP) enzyme system, which is responsible for metabolizing many drugs. Barnidipine has been noted to have a low likelihood of interacting with drugs metabolized by CYP pathways, which is a favorable characteristic. ovid.com Future pharmacogenomic studies will likely focus on identifying specific genetic variants that may predict treatment response or susceptibility to adverse effects, paving the way for more precise and effective personalized medicine strategies.
Novel Analytical and Quality Control Methodologies
The manufacturing and clinical development of barnidipine hydrochloride are supported by robust and sophisticated analytical methods for its quantification and quality control. A variety of novel techniques have been developed to ensure the purity, potency, and performance of the drug in both bulk form and pharmaceutical preparations.
Key methodologies include:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) methods have been established for the routine estimation of barnidipine in bulk drug and in-house tablets. saudijournals.comresearchgate.net These methods are valued for their simplicity, precision, and accuracy. saudijournals.com During the manufacturing process, HPLC is also crucial for detecting and identifying potential impurities. nih.govdoaj.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For pharmacokinetic studies, highly sensitive LC-MS/MS methods have been developed to quantify the very low concentrations of barnidipine found in human plasma. sciex.comrasayanjournal.co.in These methods can detect the drug at picogram per milliliter levels, which is essential for accurately determining its absorption, distribution, metabolism, and excretion. sciex.com
High-Performance Thin-Layer Chromatography (HPTLC): Reflecting modern trends in analytical chemistry, an HPTLC method has been developed using a combination of Analytical Quality by Design (AQbD) and green analytical chemistry principles. nih.gov This approach systematically develops a robust and environmentally friendly method for quantifying this compound. nih.gov
The table below summarizes some of the key research findings on these analytical methodologies.
| Analytical Technique | Matrix/Sample Type | Purpose | Key Findings | Reference(s) |
| RP-HPLC | Bulk Drug, In-house Tablets | Estimation and Validation | Simple, precise, and rapid method with a mean retention time of 2.8 minutes. | saudijournals.com |
| LC-MS/MS | Human Plasma | Quantification for Bioanalysis | Highly sensitive method with a Lower Limit of Quantification (LLOQ) of 5 pg/mL. | sciex.com |
| HPTLC | Pharmaceutical Matrix | Quantification | Developed using Analytical Quality by Design (AQbD) and green chemistry principles for enhanced efficiency and reduced environmental impact. | nih.gov |
| HPLC | Bulk Drug Substance | Impurity Identification | Identified and characterized four process-related impurities, crucial for manufacturing quality control. | nih.gov |
These advanced analytical and quality control methodologies are indispensable for ensuring the safety and efficacy of this compound, from initial synthesis to clinical application.
Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS) Method Development
The development of advanced analytical methods is critical for the quantification of barnidipine in biological matrices, which is essential for pharmacokinetic studies. Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) have emerged as highly sensitive and selective techniques for this purpose.
Researchers have developed and validated UFLC-MS methods for the accurate detection and quantification of barnidipine in human plasma. One such method utilized a Shimadzu LCMS – 2010 EV mass spectrometer with an atmospheric pressure chemical ionization (APCI) source in negative polarity. The method demonstrated linearity over a concentration range of 50 ng/mL to 1000 ng/mL, with a limit of quantification (LOQ) of 10 ng/mL and a limit of detection (LOD) of 5 ng/mL.
Further advancements using LC-MS/MS have pushed the boundaries of sensitivity even lower. A highly sensitive method developed on a SCIEX QTRAP 6500+ System reported a lower limit of quantitation (LLOQ) of 5 pg/mL in human plasma from a 500 µL sample. sciex.com Another method using a Vanquish UHPLC system coupled with a TSQ Altis MS achieved an even lower LLOQ of 0.5 pg/mL. thermofisher.com These ultra-sensitive methods are vital for accurately characterizing the pharmacokinetic profile of barnidipine, especially given its low plasma concentrations at therapeutic doses. sciex.com
The table below summarizes the key parameters of recently developed LC-MS based methods for this compound analysis.
| Parameter | UFLC-MS Method | LC-MS/MS Method sciex.com | LC-MS/MS Method thermofisher.com |
| System | Shimadzu LCMS – 2010 EV | SCIEX QTRAP 6500+ | Vanquish UHPLC with TSQ Altis MS |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | 50 - 1000 ng/mL | 5.0 - 8000 pg/mL | 0.5 - 250 pg/mL |
| LLOQ | 10 ng/mL | 5.0 pg/mL | 0.5 pg/mL |
| Internal Standard | Indapamide | Barnidipine-D5 | Not Specified |
| Extraction Method | Solid Phase Extraction | Solid Phase Extraction | Not Specified |
Application of Analytical Quality by Design (AQbD) and Green Analytical Chemistry
Modern pharmaceutical analysis is increasingly adopting the principles of Analytical Quality by Design (AQbD) and Green Analytical Chemistry to develop more robust, efficient, and environmentally friendly methods. AQbD is a systematic approach to method development that begins with predefined objectives and emphasizes understanding and control of variables to ensure the quality of the analytical results. americanpharmaceuticalreview.comresearchgate.net
A recent study successfully integrated AQbD and green analytical chemistry principles to develop a high-performance thin-layer chromatography (HPTLC) method for quantifying this compound. nih.gov This approach systematically addressed method development by first identifying critical method parameters (CMPs) through risk assessment and failure mode effect analysis. nih.gov The influence of these CMPs on critical analytical attributes, such as retention factor and peak area, was then evaluated. nih.gov
By applying the tenets of green analytical chemistry, the study focused on selecting the most suitable and environmentally benign solvents for the mobile phase. nih.gov This combined approach not only enhances the understanding of the analytical method but also ensures its efficiency while minimizing environmental impact and energy consumption. nih.gov The final HPTLC method was validated according to the International Conference on Harmonization (ICH) Q2(R1) guideline, demonstrating excellent specificity and sensitivity. nih.gov
Continued Research on Impurity Control and Degradation Pathways
Ensuring the purity of an active pharmaceutical ingredient (API) is paramount for the safety and efficacy of a drug product. Research into the impurity profile of this compound is ongoing to identify, characterize, and control potential impurities that may arise during synthesis or degradation. nih.gov
Studies have identified several process-related impurities and degradation products of barnidipine. nih.govveeprho.com During the process development of this compound, four specific impurities were detected using high-performance liquid chromatography (HPLC). nih.govmdpi.com These impurities were subsequently synthesized and characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com
The identified impurities include:
(3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate nih.gov
3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (a pyridine (B92270) derivative formed from the oxidation of the dihydropyridine ring) nih.gov
(S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate nih.gov
(3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate nih.gov
Barnidipine is also known to be sensitive to light and susceptible to hydrolysis, which can lead to degradation over time. veeprho.com Therefore, proper storage conditions, away from heat, moisture, and light, are essential to maintain its stability. veeprho.com The identification and characterization of these impurities are crucial for establishing appropriate quality control measures in the manufacturing process of barnidipine, as mandated by regulatory bodies like the ICH. nih.gov
Further Investigations into Pharmacological Role in Specific Disease Pathophysiology
Barnidipine is a dihydropyridine calcium channel blocker that exerts its antihypertensive effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance. patsnap.compatsnap.comcaymanchem.com Its high lipophilicity contributes to a long duration of action, allowing for once-daily administration. patsnap.com
Beyond its primary role in managing hypertension, research suggests barnidipine possesses other pharmacological effects that warrant further investigation. Specifically, it has been shown to have favorable effects on renal function. patsnap.com Studies in spontaneously hypertensive rats demonstrated that barnidipine not only produced a dose-dependent antihypertensive effect but also decreased renal vascular resistance and increased urinary volume, suggesting it preserves or enhances renal function at therapeutic doses. researchgate.net By dilating the afferent arterioles in the kidneys, it can increase renal blood flow and promote the excretion of sodium (natriuresis), which further contributes to blood pressure control. patsnap.com
These nephroprotective properties suggest a potential therapeutic benefit for barnidipine in hypertensive patients with comorbid renal conditions. researchgate.net Future research could focus on elucidating the specific mechanisms behind these renal effects and conducting clinical trials to evaluate its efficacy in preventing the progression of renal disease in hypertensive populations. Further investigations could also explore its potential utility in other cardiovascular conditions where vasodilation and improved blood flow are beneficial. patsnap.com
Real-World Evidence Studies and Observational Data Analysis to Confirm Clinical Outcomes
While randomized controlled trials (RCTs) are the gold standard for establishing drug efficacy, real-world evidence (RWE) from observational studies is increasingly important for confirming clinical outcomes in a broader, more diverse patient population. frontiersin.org RWE studies provide valuable insights into a drug's effectiveness and tolerability in everyday clinical practice. frontiersin.org
The BArnidipine real-life Safety and tolerability In Chronic HyperTension (BASIC-HT) study was a large observational study involving 20,275 patients that evaluated the efficacy and tolerability of barnidipine in a real-world setting. nih.govopencardiovascularmedicinejournal.com The study included both younger (≤55 years) and older (>55 years) patients with uncomplicated hypertension who received barnidipine as either monotherapy or in combination with other antihypertensive drugs. nih.govopencardiovascularmedicinejournal.com
The key findings from the BASIC-HT study are summarized below:
| Outcome Measure | Baseline (Overall) | After ~3 Months (Overall) | Key Findings by Age Group |
| Mean Systolic BP | Not specified | Well below 140 mmHg | Statistically significant and clinically meaningful decrease in both younger and older patients (p<0.0001). nih.govnih.gov |
| Mean Diastolic BP | Not specified | Well below 90 mmHg | Statistically significant and clinically meaningful decrease in both younger and older patients (p<0.0001). nih.govnih.gov |
| Mean Pulse Pressure | Not specified | Not specified | Greater decrease in patients >55 years (-10.8 mmHg) vs. ≤55 years (-8.7 mmHg) (p<0.0001). nih.govnih.gov |
| Patients with Pulse Pressure >60 mmHg | >55 years: 61.1%≤55 years: 47.7% | >55 years: 24.8%≤55 years: 16.5% | Significant decrease in the proportion of patients with high pulse pressure in both age groups (p<0.0001). nih.govnih.gov |
The results of the BASIC-HT study confirmed that barnidipine is effective and well-tolerated in a real-life clinical setting for both younger and older patients, reinforcing the findings from previous clinical trials. nih.govopencardiovascularmedicinejournal.com Such real-world data are crucial for informing clinical guidelines and confirming the value of barnidipine in the long-term management of hypertension.
Q & A
Q. What is the molecular mechanism of Barnidipine hydrochloride as a calcium channel blocker, and how can its selectivity for L-type calcium channels be experimentally validated?
this compound is a dihydropyridine-class calcium channel blocker that selectively inhibits L-type calcium channels, reducing vascular smooth muscle contraction and peripheral resistance. To validate its selectivity:
- Use radioligand binding assays (e.g., [³H]-initrendipine displacement) to quantify affinity (Ki = 0.21 nmol/L) .
- Perform patch-clamp electrophysiology to confirm inhibition of calcium currents in isolated vascular smooth muscle cells.
- Compare efficacy in hypertensive animal models (e.g., SHRs) by monitoring dose-dependent blood pressure reduction (e.g., 1–3 mg/kg/day orally) .
Q. What are the solubility characteristics of this compound in organic solvents, and how do these properties influence formulation strategies?
Solubility varies significantly with solvent polarity and hydrogen-bonding capacity. Key findings include:
- Highest solubility : In dimethylformamide (DMF), acetic acid, and diethylene glycol monoethyl ether (DEGME) due to proton-acceptor interactions .
- Lowest solubility : In non-polar solvents like isopropyl myristate and benzene .
| Solvent | Mole Fraction Solubility (298.15 K) | Solubility Parameter (MPa¹/²) |
|---|---|---|
| DMF | 0.148 | 24.8 |
| Acetic acid | 0.136 | 20.7 |
| Methanol | 0.098 | 29.7 |
| Ethyl acetate | 0.021 | 18.6 |
| Water | 0.005 | 47.8 |
Formulation strategies should prioritize solvents with high polarity and hydrogen-bonding capacity to enhance bioavailability .
Q. How can researchers ensure the structural integrity and purity of this compound during synthesis and storage?
- Synthesis : Monitor intermediates and impurities (e.g., des-nitro and hydrolyzed derivatives) using HPLC-MS and NMR .
- Polymorphism : Characterize crystalline forms via differential scanning calorimetry (DSC; onset melting at 230°C, ΔH = 75.6 J/g for form II) .
- Storage : Store powder at -20°C (stable for 3 years) or in DMSO at -80°C (1 year) to prevent degradation .
Advanced Research Questions
Q. How should researchers design long-term preclinical studies to evaluate this compound’s effects on arterial histopathology in hypertensive models?
- Animal model : Use spontaneously hypertensive rats (SHRs) with age-matched controls .
- Dosage : Administer 10 mg/kg/day via diet for 6–18 months .
- Endpoints :
- Blood pressure monitoring (tail-cuff or telemetry).
- Histological analysis of mesenteric, renal, and testicular arteries for lesion frequency .
- Comparative analysis of vascular remodeling (e.g., media-to-lumen ratio).
- Data interpretation : Correlate blood pressure reduction with histological improvements to establish causality .
Q. What methodological approaches resolve contradictions in this compound’s efficacy across different hypertensive models?
- Variable analysis : Compare dosage regimens (e.g., 1–3 mg/kg in SHRs vs. 10 mg in OSA patients) .
- Model specificity : Assess pharmacokinetic differences (e.g., absorption in OSA patients with altered sleep physiology) .
- Meta-analysis : Aggregate data from preclinical and clinical studies to identify confounding factors (e.g., comorbidities, drug interactions) .
Q. How can researchers characterize polymorphic forms of this compound, and what are the implications for drug stability?
- Techniques :
- DSC : Identify melting points and enthalpy changes (e.g., form II vs. other polymorphs) .
- X-ray diffraction (XRD) : Confirm crystalline structure and purity.
- Stability : Form II is light-stable, making it preferable for long-term storage .
- Patent reference : Cite processes for polymorph preparation (e.g., 2014 patent) .
Q. What are the best practices for reporting preclinical studies on this compound to ensure reproducibility?
- Follow NIH guidelines for experimental rigor:
- Detail animal housing, randomization, and blinding .
- Include statistical power analysis and raw data in supplementary materials .
- Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry):
- Provide full synthetic protocols and characterization data for novel compounds .
- Limit main text to critical data (≤5 compounds) and archive additional results in supplementary files .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
